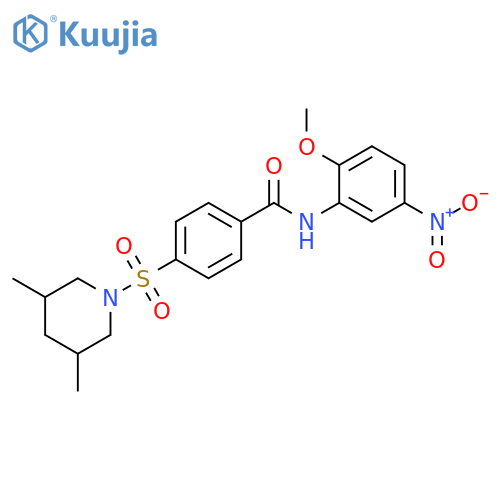

Cas no 392323-49-8 (4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

- Benzamide, 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-

- 4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide

- F0440-0252

- AKOS021992581

- EU-0005897

- SR-01000442289

- SR-01000442289-1

- Oprea1_155939

- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide

- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide

- 392323-49-8

-

- インチ: 1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-11-17(24(26)27)6-9-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25)

- InChIKey: ZUXWGGGBSBIPCI-UHFFFAOYSA-N

- SMILES: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)C1=CC=C(S(N2CC(C)CC(C)C2)(=O)=O)C=C1

計算された属性

- 精确分子量: 447.14640670g/mol

- 同位素质量: 447.14640670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 31

- 回転可能化学結合数: 5

- 複雑さ: 731

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- 密度みつど: 1.318±0.06 g/cm3(Predicted)

- 酸度系数(pKa): 11.23±0.70(Predicted)

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0440-0252-3mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-15mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-4mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-5mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-75mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-25mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-100mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-1mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-40mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0440-0252-50mg |

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

392323-49-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamideに関する追加情報

Introduction to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS No. 392323-49-8)

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 392323-49-8, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this compound features a sulfonyl group linked to a dimethylpiperidine moiety, which is further connected to a benzamide derivative with a 2-methoxy-5-nitrophenyl substituent. Such structural features are often engineered to enhance binding affinity and selectivity in biological targets.

The sulfonyl group in 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a well-known pharmacophore that has been extensively studied for its role in modulating various biological pathways. Sulfonyl compounds are frequently incorporated into drug candidates due to their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions. In particular, the dimethylpiperidine ring enhances the solubility and metabolic stability of the molecule, which are critical factors in drug development. The presence of the 2-methoxy-5-nitrophenyl group adds another layer of complexity, influencing the electronic properties and reactivity of the molecule.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide with various biological targets. Studies using molecular docking simulations suggest that this compound may interact with enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The sulfonyl group and the dimethylpiperidine moiety are particularly important for binding to these targets, as they provide multiple interaction points that can stabilize the enzyme-substrate complex.

In vitro studies have demonstrated that 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide exhibits inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. Additionally, its interaction with other enzymes such as matrix metalloproteinases (MMPs) has been explored, suggesting potential therapeutic applications in conditions characterized by excessive tissue degradation.

The benzamide derivative component of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is another critical feature that contributes to its biological activity. Benzamides are known for their ability to modulate neurotransmitter systems, making them relevant in the development of treatments for neurological disorders. The 2-methoxy-5-nitrophenyl substituent further enhances this potential by introducing electronic effects that can influence receptor binding affinity and specificity. This region of the molecule has been shown to be particularly important for interactions with serotonin receptors, which play a role in mood regulation and pain perception.

Current research efforts are focused on optimizing the structure of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide to improve its pharmacokinetic properties and reduce potential side effects. Techniques such as structure-based drug design and high-throughput screening are being employed to identify analogs with enhanced efficacy and selectivity. The integration of machine learning algorithms has also accelerated the process by predicting structural modifications that could improve drug-like characteristics.

The potential therapeutic applications of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide are broad and multifaceted. Given its inhibitory activity against inflammatory enzymes and its interaction with neurotransmitter receptors, this compound holds promise for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and depression. Furthermore, its ability to modulate matrix metalloproteinases suggests potential benefits in managing diseases associated with tissue remodeling and degradation.

As research progresses, the understanding of how structural modifications influence biological activity will continue to evolve. The case of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide exemplifies how careful design can lead to compounds with tailored properties for therapeutic use. By leveraging advances in synthetic chemistry and computational biology, scientists are poised to develop new generations of drugs that are more effective and better tolerated by patients.

In conclusion, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide represents a significant advancement in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation into treating various diseases. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies for human health.

392323-49-8 (4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide) Related Products

- 65868-63-5(Tert-butyl 6-bromohexanoate)

- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)

- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)

- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)

- 2091487-08-8(6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid)

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

- 1482242-69-2(1-(cyclohex-3-en-1-yl)piperazine)

- 2228147-75-7(1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)

- 137225-07-1(2-(p-Tolylamino)isonicotinonitrile)

- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)